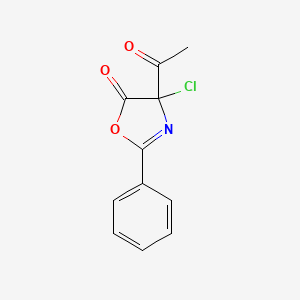
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound featuring a benzene ring substituted with two 4,4-dimethyl-4,5-dihydrooxazol-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,2-diaminobenzene with 2,2-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into other functional groups.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets through its oxazole rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the oxazole rings can coordinate with metal ions, affecting the properties and reactivity of the resulting complexes.
Comparación Con Compuestos Similares
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar oxazole rings but with an ethane linker instead of a benzene ring.
Uniqueness: 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-7-5-6-8-12(11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |
Clave InChI |
OKIMHKPCSVCCRG-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC=CC=C2C3=NC(CO3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


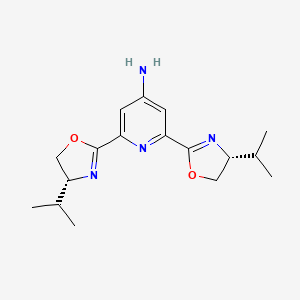
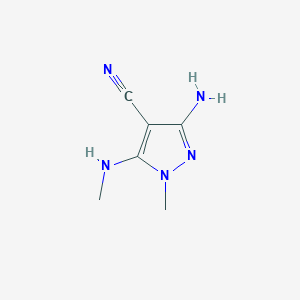
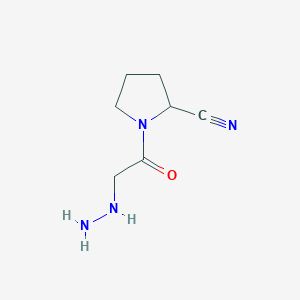
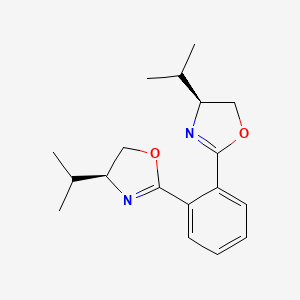
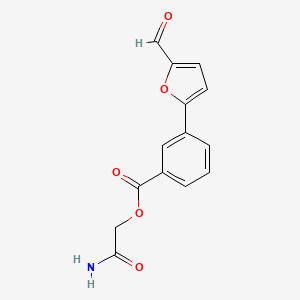
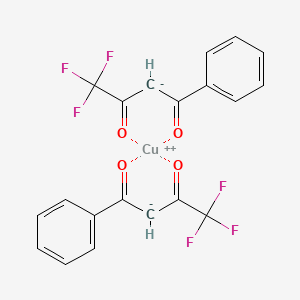
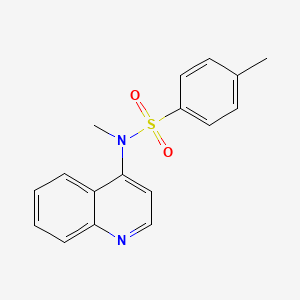
![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
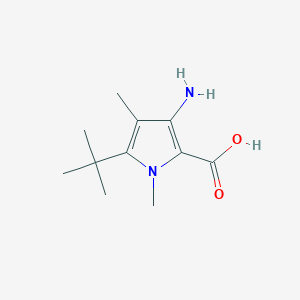


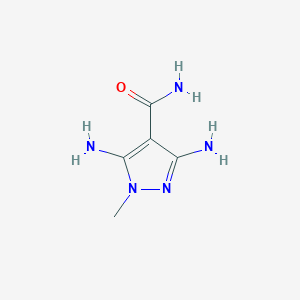
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
